molecular formula C14H10N4S B2670097 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 156272-74-1

1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2670097
CAS No.: 156272-74-1
M. Wt: 266.32
InChI Key: BCNOFLRBPYRFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Theoretical Framework

Historical Development of Benzothiazole-Benzotriazole Hybrid Molecules

The historical trajectory of benzothiazole and benzotriazole chemistry laid the groundwork for their hybridization. Benzothiazole, first synthesized in the late 19th century via condensation of 2-mercaptoaniline with carboxylic acid derivatives, gained prominence as a vulcanization accelerator and dye intermediate. Parallelly, benzotriazole emerged in the 1960s through cyclocondensation of o-phenylenediamine with nitrous acid, a method still widely employed. The strategic fusion of these systems began in the 1990s, driven by the need for multifunctional pharmacophores. Early hybrids focused on N-alkylation strategies, such as coupling benzothiazole-2-methyl chloride with benzotriazole under basic conditions. This approach enabled precise control over the methylene linker’s orientation, critical for maintaining planar geometry and π-π stacking capabilities.

Theoretical Significance in Heterocyclic Chemistry Research

Theoretical studies reveal that the benzothiazole moiety imposes electron-withdrawing effects ($$-I$$ and $$-M$$) through its thiazole ring, while the benzotriazole contributes delocalized π-electrons and hydrogen-bonding capacity. Density functional theory (DFT) calculations demonstrate that the methylene bridge ($$-\text{CH}_2-$$) between the two aromatic systems allows limited conjugation, creating distinct electronic environments for each ring. This spatial arrangement enables:

  • Dual binding modes in biological targets through thiazole’s sulfur and triazole’s nitrogen atoms
  • Tunable lipophilicity via substituent effects on either ring
  • Enhanced thermal stability due to rigidified molecular architecture

The compound’s dipole moment ($$ \mu = 4.2 \, \text{D} $$) and frontier molecular orbitals (HOMO-LUMO gap $$ \Delta E = 3.8 \, \text{eV} $$) suggest reactivity patterns distinct from parent heterocycles.

Current Research Landscape and Emerging Trends

Contemporary research focuses on three primary domains:

Antimicrobial Agent Development

Hybrids incorporating thiazolidinone appendages demonstrate broad-spectrum activity against Staphylococcus aureus (MIC $$ 2 \, \mu\text{g/mL} $$) and Candida albicans (MIC $$ 4 \, \mu\text{g/mL} $$). The methoxyphenyl-substituted derivative shows 98% inhibition of Escherichia coli biofilm formation at sub-MIC concentrations.

Substituent Bacterial Inhibition (MIC, μg/mL) Fungal Inhibition (MIC, μg/mL)
Methoxyphenyl 2.1 (S. aureus) 4.0 (C. albicans)
Heteroaromatic 3.8 (P. aeruginosa) 5.2 (A. niger)
Unsubstituted 12.5 (B. subtilis) 16.0 (C. krusei)

Table 1: Antimicrobial activity of benzothiazole-triazole hybrids

Catalytic Applications

Palladium-catalyzed cross-coupling reactions utilize the hybrid as a directing group, achieving 92% yield in Suzuki-Miyaura couplings with aryl boronic acids. The benzotriazole nitrogen coordinates Pd(II), while the benzothiazole sulfur stabilizes transition states through soft acid interactions.

Computational Drug Design

Quantitative structure-activity relationship (QSAR) models correlate triazole ring substitution patterns with tubulin polymerization inhibition ($$ r^2 = 0.89 $$). Molecular docking reveals binding affinity ($$ K_d = 1.4 \, \text{nM} $$) for the colchicine site, driven by hydrophobic interactions with β-tubulin’s Leu248 and Val318 residues.

Scientific Importance and Research Rationale

The hybrid’s significance stems from three factors:

  • Pharmacophore compatibility : Benzotriazole serves as a bioisostere for imidazole in kinase inhibitors, while benzothiazole mimics adenine in ATP-binding pockets.
  • Synthetic versatility : Microwave-assisted methods reduce reaction times from 12 hours to 15 minutes with 85% yield improvement.
  • Structural plasticity : The methylene linker permits chiral derivatization, enabling enantioselective interactions with biological targets.

Ongoing research aims to exploit these properties in developing:

  • Multitarget kinase inhibitors for oncology
  • Photoactivatable antimicrobial coatings
  • Chiral ligands for asymmetric catalysis

Properties

IUPAC Name

2-(benzotriazol-1-ylmethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c1-3-7-12-10(5-1)16-17-18(12)9-14-15-11-6-2-4-8-13(11)19-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNOFLRBPYRFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the benzothiazole ring . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or benzotriazole rings .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazole moiety linked to a benzotriazole structure, which contributes to its biological activity and stability. Its molecular formula is C12H10N4SC_{12}H_{10}N_4S, with a molecular weight of approximately 246.30 g/mol. The unique arrangement of heteroatoms in the structure enhances its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and benzotriazole exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole possess antibacterial and antifungal activities. A notable study highlighted the effectiveness of benzotriazole derivatives against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Activity

  • Compound Tested: 2-(1H-benzotriazol-1-yl)-N-phenylacetamide
  • Results: Showed significant inhibition against MRSA with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic effects. Research has shown that certain derivatives can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. These findings suggest potential for developing new treatments for parasitic infections.

Case Study: Antiparasitic Activity

  • Compound Tested: N-benzenesulfonylbenzotriazole
  • Results: Demonstrated a dose-dependent inhibitory effect on Trypanosoma cruzi with a 95% reduction in trypomastigote forms at specific concentrations .

UV Absorption and Stabilization

The compound's structure makes it suitable as a UV absorber or light stabilizer in polymers and coatings. Benzothiazole derivatives are commonly used in commercial products to enhance durability against UV radiation.

Data Table: UV Absorption Properties

CompoundUV Absorption Range (nm)Application
This compound290 - 320Plastics and Coatings
Benzotriazole Derivative300 - 350Sunscreens and Textiles

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound’s mechanism often involves the disruption of metabolic processes in microbial cells or parasites.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles
  • Benzoxadiazole Derivatives :
    Compounds like 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () replace benzothiazole with benzoxadiazole. The oxygen and nitrogen atoms in benzoxadiazole alter electronic properties, leading to distinct spectroscopic behaviors. For example, benzoxadiazoles often exhibit stronger fluorescence compared to benzothiazoles, making them preferred in optoelectronic applications .

  • Nitroimidazole-Substituted Benzotriazoles: Derivatives such as 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole () feature nitroimidazole groups. These compounds display notable antibacterial and antiprotozoal activities due to the nitro group’s redox activity, which generates cytotoxic radicals in anaerobic environments. The melting point (167–169°C) and IR data (NO$_2$ stretches at 1539 and 1330 cm$^{-1}$) highlight their stability and functional group interactions .
  • Benzodithiazoles :
    Benzo[1,2,3]dithiazoles () replace the triazole ring with a dithiazole system. The additional sulfur atom increases electron density, enhancing metal-binding capacity but reducing thermal stability compared to benzotriazoles .

Table 1: Key Properties of Heterocyclic Analogues

Compound Class Example Structure Melting Point (°C) Notable IR Peaks (cm$^{-1}$) Biological Activity
Benzothiazole-Benzotriazole Target Compound N/A N/A Under investigation
Benzoxadiazole-Triazole 1-(Benzoxadiazole-methyl)triazole N/A C-O stretches ~1250 Fluorescent probes
Nitroimidazole-Benzotriazole 1-[3-(Nitroimidazole)propyl]benzotriazole 167–169 NO$_2$: 1539, 1330 Antibacterial, Antiprotozoal
Benzodithiazole Benzo[1,2,3]dithiazole >200 S-S stretches ~500 Metal chelation
Linker-Modified Analogues
  • Phenyl vs. Methylene Linkers: The compound 1-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,3-benzotriazole () uses a phenyl spacer instead of methylene. In contrast, the methylene linker in the target compound may enhance bioavailability by increasing rotational freedom .
  • Ether and Alkyl Linkers :
    Derivatives like 1-(tetrahydro-2-furanyl)-1H-1,2,3-benzotriazole () incorporate ether or alkyl chains. These linkers improve hydrophilicity (e.g., melting points 58–167°C) and are often used to tune pharmacokinetic properties .

Bioactive Derivatives with Additional Functional Groups
  • Anticancer Quinoxaline-Triazole Hybrids: Compounds such as IVd () combine benzotriazole with quinoxaline and pyrazolidine-dione moieties. These hybrids show IC$_{50}$ values of 3.20–5.29 μM against cancer cell lines, outperforming doxorubicin in some cases. Molecular docking studies suggest strong binding to EGFR kinase, linked to the triazole’s ability to coordinate with active-site residues .
  • Dual Benzotriazole Systems : 1,3-Bis(1H-benzotriazolylmethyl)-benzimidazole-2-thione () features two benzotriazole units. The increased nitrogen content enhances hydrogen-bonding capacity, useful in supramolecular chemistry, but may also increase cytotoxicity .

Biological Activity

1-(1,3-Benzothiazol-2-ylmethyl)-1H-1,2,3-benzotriazole is a compound belonging to the benzothiazole and benzotriazole classes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by data from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H11N3S\text{C}_{14}\text{H}_{11}\text{N}_3\text{S}

This structure features both the benzothiazole and benzotriazole moieties, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzothiazole and benzotriazole derivatives. The compound has been tested against various bacterial strains:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

Results indicated that derivatives of benzothiazole exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against these pathogens .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

In vitro studies revealed that the compound induced apoptosis in these cell lines with IC50 values ranging from 15.63 to 30 µM. Notably, it was observed that the introduction of electron-withdrawing groups on the benzothiazole ring enhanced cytotoxicity .

Antiparasitic Activity

The antiparasitic effects of this compound were evaluated against protozoan parasites such as Trypanosoma cruzi:

  • Study Findings :
    • The compound exhibited significant growth inhibition of epimastigote forms at concentrations as low as 25 µg/mL.
    • At higher concentrations (50 µg/mL), the compound induced a mortality rate of up to 95% in trypomastigotes .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : It has been suggested that it inhibits key enzymes involved in metabolic pathways of bacteria and cancer cells.

Case Study 1: Antibacterial Efficacy

A study conducted by Pagliero et al. evaluated the antibacterial properties of several benzothiazole derivatives, including our compound. The results showed that compounds with bulky hydrophobic groups had enhanced antimicrobial effects against Bacillus subtilis and Pseudomonas fluorescens .

Case Study 2: Anticancer Potential

Research by Gomes et al. focused on the anticancer activity of various benzothiazole derivatives. The study concluded that compounds similar to this compound demonstrated significant cytotoxic effects on MCF-7 cells compared to standard chemotherapeutics .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialE. coli12.5
AntibacterialS. aureus25
AnticancerMCF-715.63
AntiparasiticT. cruzi25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.